molecular formula C15H24N4O3S B2818389 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 2034308-37-5

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Número de catálogo B2818389
Número CAS: 2034308-37-5
Peso molecular: 340.44
Clave InChI: QOGMIJZIGHRILM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C15H24N4O3S and its molecular weight is 340.44. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cannabinoid Receptor Antagonism

  • Research Context : Pyrazole derivatives, including compounds like N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide, have been extensively studied for their ability to antagonize cannabinoid receptors. This is particularly significant in the study of brain cannabinoid receptor CB1, where such compounds can aid in characterizing the receptor's binding sites and serve as pharmacological probes. Their therapeutic potential lies in possibly counteracting adverse effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Molecular Interaction Studies

  • Research Context : The molecular interactions of similar compounds with the CB1 cannabinoid receptor have been extensively studied. These studies involve conformational analysis and the development of pharmacophore models to understand how these molecules interact with the receptor. This research provides insights into the steric and electrostatic interactions necessary for binding to the CB1 receptor, which is crucial for developing novel therapeutics targeting this receptor (Shim et al., 2002).

Radiotracer Development for PET Imaging

  • Research Context : Derivatives of pyrazole carboxamide have been synthesized for use as potential PET (Positron Emission Tomography) agents. These compounds, including the likes of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide, are developed to image specific enzymes in neuroinflammation. The synthesis of these compounds, their characterization, and their potential application in PET imaging represent a significant advancement in neuroimaging and the study of neuroinflammatory processes (Wang et al., 2018).

Glycine Transporter Inhibition

  • Research Context : Similar pyrazole compounds have been identified as potent and orally available inhibitors of the glycine transporter 1 (GlyT1). These findings are significant for developing new treatments for central nervous system disorders. The GlyT1 inhibitors, including pyrazole carboxamide derivatives, demonstrate how molecular modifications can lead to compounds with favorable pharmacokinetic profiles and therapeutic potentials (Yamamoto et al., 2016).

Structure-Activity Relationships and Synthesis

  • Research Context : The synthesis and structural characterization of novel pyrazole carboxamide derivatives, including those with piperazine moieties, have been undertaken. These studies are crucial for understanding the structure-activity relationships of these compounds, which can inform the development of new drugs with improved efficacy and safety profiles (Lv et al., 2013).

Propiedades

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-2-19-9-5-14(17-19)15(20)16-12-3-7-18(8-4-12)13-6-10-23(21,22)11-13/h5,9,12-13H,2-4,6-8,10-11H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGMIJZIGHRILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.